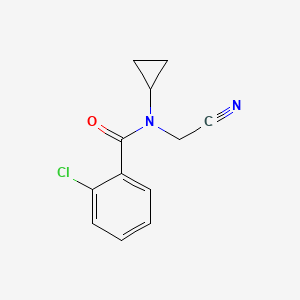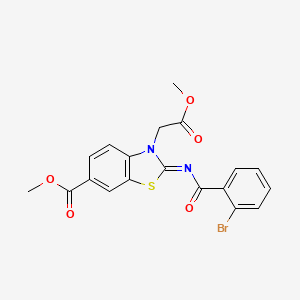![molecular formula C24H18N4O3 B2442300 1-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)-3-(p-tolyl)quinazoline-2,4(1H,3H)-dione CAS No. 958584-88-8](/img/structure/B2442300.png)
1-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)-3-(p-tolyl)quinazoline-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)-3-(p-tolyl)quinazoline-2,4(1H,3H)-dione” is a derivative of 4-oxo-4H-pyrido[1,2-a]pyrimidine . It is part of a series of compounds that were synthesized and evaluated for their in vitro anti-HIV-1 activity .
Synthesis Analysis
The synthesis of 4-oxo-4H-pyrido[1,2-a]pyrimidine derivatives, including the compound , involves the use of 1,3,4-oxadiazole and 1,3,4-thiadiazole rings as part of the metal chelation motif . The structure of the synthesized compounds was confirmed by IR, 1 HNMR, ESI–MS, and CHN analysis .Molecular Structure Analysis
The molecular structure of this compound is complex, with a pyrido[1,2-a]pyrimidine core. The compound also contains a quinazoline-2,4(1H,3H)-dione group .Applications De Recherche Scientifique
Optoelectronic Applications
Quinazoline and pyrimidine derivatives, including those structurally related to the compound , have found significant applications in optoelectronics. These compounds are incorporated into π-extended conjugated systems, creating novel materials for organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs. Their electroluminescent properties and ability to act as colorimetric pH sensors are notable. For instance, iridium complexes based on quinazoline or pyrimidine derivatives are high-efficiency phosphorescent materials for OLED applications. Additionally, pyrimidine derivatives have shown potential as photosensitizers for dye-sensitized solar cells and as thermally activated delayed fluorescence emitters (Lipunova et al., 2018).
Medicinal Chemistry and Biological Activity
The quinazoline scaffold, including compounds similar to the one specified, has demonstrated a broad spectrum of biological activities. These compounds have been studied for their anticancer, anti-inflammatory, and antimicrobial properties, among others. Quinazoline-4(3H)-ones and their derivatives are particularly highlighted for their potential in medicinal chemistry, showing activity against various bacterial strains and potential in addressing antibiotic resistance challenges. Their structural diversity has opened new fields in the search for active molecules against colorectal cancer, showcasing the ability to modulate the expression of genes and proteins involved in cancer progression (Tiwary et al., 2016).
CO2 Conversion and Environmental Applications
In addition to their applications in optoelectronics and medicinal chemistry, derivatives of quinazoline and pyrimidine have been explored for environmental applications, such as the conversion of CO2 into value-added chemicals. Ionic liquid-based catalysts, for instance, have been tuned for the conversion of CO2 into quinazoline-2,4(1H,3H)-diones, illustrating the role of these compounds in carbon capture and utilization strategies (Zhang et al., 2023).
Mécanisme D'action
Target of Action
Compounds with similar structures, such as 4h-pyrido[1,2-a]pyrimidin-4-ones, have been found to be highly bioactive and multipurpose heterocyclic motifs, having applications in drugs, natural products, agrochemicals, material science, and organic synthesis .
Mode of Action
Similar compounds have been shown to undergo various derivatization methods such as via cross-coupling, c-h functionalization through arylation, alkenylation, sulfenylation, selenylation, phosphonation, etc .
Biochemical Pathways
The c-h functionalization of the basic core structure of heterocycles, a characteristic of similar compounds, has become an indispensable tool that has continually increased the importance in the pharmaceutical industry for the synthesis of various useful heterocyclic molecules and their derivatives .
Pharmacokinetics
Similar compounds have been synthesized using environmentally friendly methods, suggesting potential bioavailability .
Result of Action
Similar compounds have been found to have a broad scope of substrates, high regioselectivity, and good functional group compatibility .
Propriétés
IUPAC Name |
3-(4-methylphenyl)-1-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N4O3/c1-16-9-11-18(12-10-16)28-23(30)19-6-2-3-7-20(19)27(24(28)31)15-17-14-22(29)26-13-5-4-8-21(26)25-17/h2-14H,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVBSRFOCXARRQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=CC(=O)N5C=CC=CC5=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

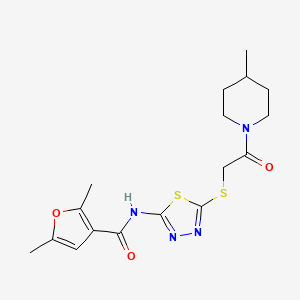
![2-Amino-3-[4-[[dimethyl(oxo)-lambda6-sulfanylidene]amino]phenyl]propanoic acid;dihydrochloride](/img/structure/B2442218.png)
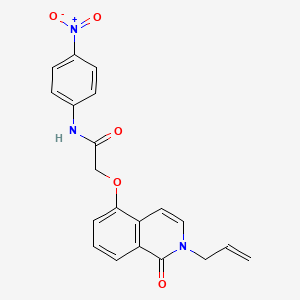

![2-[(4-nitrophenyl)methylsulfanyl]-N-(oxolan-2-ylmethyl)quinazolin-4-amine](/img/structure/B2442221.png)
![3-chloro-2,2-dimethyl-N-[2-(4-methylpiperazin-1-yl)phenyl]propanamide](/img/structure/B2442223.png)
![7'-Methoxy-1-methyl-2'-phenyl-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine]](/img/structure/B2442224.png)
![N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2442225.png)
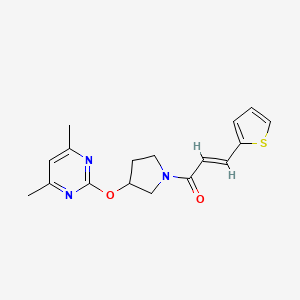
![Methyl 1-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)piperidine-4-carboxylate](/img/structure/B2442232.png)
![N-(4-(benzo[d]thiazol-2-yl)phenyl)-4-(phenylsulfonyl)butanamide](/img/structure/B2442233.png)
